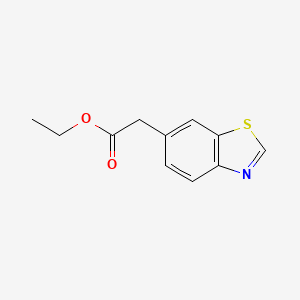

Ethyl 2-(1,3-benzothiazol-6-yl)acetate

Description

Ethyl 2-(1,3-benzothiazol-6-yl)acetate is a heterocyclic ester featuring a benzothiazole core substituted at the 6-position with an ethyl acetate moiety. This compound is of significant interest in medicinal chemistry and materials science due to the benzothiazole scaffold's inherent bioactivity and versatility. Benzothiazoles are known for their antimicrobial, antitumor, and anti-inflammatory properties, often attributed to their ability to interact with biological targets via π-π stacking, hydrogen bonding, and hydrophobic effects . The ethyl acetate group enhances solubility in organic solvents, facilitating its use in synthetic pathways as a building block for more complex derivatives.

Synthesis typically involves coupling reactions between benzothiazole precursors and ethyl bromoacetate derivatives under reflux conditions in polar aprotic solvents like acetone or chloroform . Characterization relies on spectroscopic methods (¹H/¹³C NMR, IR) and elemental analysis, with X-ray crystallography occasionally employed to confirm solid-state packing and hydrogen-bonding patterns .

Properties

CAS No. |

214614-76-3 |

|---|---|

Molecular Formula |

C11H11NO2S |

Molecular Weight |

221.28 g/mol |

IUPAC Name |

ethyl 2-(1,3-benzothiazol-6-yl)acetate |

InChI |

InChI=1S/C11H11NO2S/c1-2-14-11(13)6-8-3-4-9-10(5-8)15-7-12-9/h3-5,7H,2,6H2,1H3 |

InChI Key |

HALHUZCTXLBCTB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(C=C1)N=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,3-benzothiazol-6-yl)acetate typically involves the condensation of 2-aminobenzenethiol with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-benzothiazol-6-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Ethyl 2-(1,3-benzothiazol-6-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Benzothiazole derivatives are explored for their potential as therapeutic agents in various diseases.

Industry: The compound is used in the development of materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-benzothiazol-6-yl)acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzothiazole Core

Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate

- Structure: Incorporates a cyanoacetate group and an indole substituent at the 2-position of the benzothiazole.

- Synthesis: Three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives under reflux in acetone .

- Applications : Explored for anticancer activity due to indole’s prevalence in bioactive molecules .

2-(Adamantan-1-yl)-N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide

- Structure : Features an adamantyl group (lipophilic) and a methoxy-substituted benzothiazole.

- Synthesis : Reaction of 1-adamantylacetyl-imidazole with 6-methoxy-benzothiazol-2-amine in chloroform .

- Key Differences : The adamantyl group significantly increases lipophilicity (logP), improving blood-brain barrier penetration. The acetamide group enables hydrogen bonding, as evidenced by X-ray studies showing dimer formation via N–H⋯N bonds .

- Applications: Potential CNS-targeting agents due to adamantane’s role in neurology .

Heterocycle Replacements and Ester Modifications

Ethyl 2-Butyl-1,3-benzoxazole-6-carboxylate

- Structure : Replaces sulfur in benzothiazole with oxygen (benzoxazole) and includes a butyl chain.

- Key Differences : The benzoxazole core reduces electron density compared to benzothiazole (oxygen less polarizable than sulfur), altering reactivity in electrophilic substitutions. The butyl group enhances hydrophobicity, impacting solubility .

- Applications : Used in agrochemicals for pest resistance, leveraging benzoxazole’s stability under environmental conditions .

Ethyl 2-[3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate

- Structure: Combines benzothiazole with a chromenone system via an oxyacetate linker.

- Key Differences: The chromenone moiety introduces fluorescence properties, while the ethyl and methyl groups improve thermal stability.

- Applications : Investigated as a fluorescent probe or photosensitizer in materials science .

Imidazole-Based Analogs (Non-Benzothiazole)

highlights ethyl acetate derivatives with imidazole cores, such as Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate .

- Key Differences: Imidazole’s dual hydrogen-bonding capacity (N–H donors) contrasts with benzothiazole’s single sulfur-based interaction. Substituents like trifluoromethyl or halogens (Cl, Br) enhance metabolic stability and halogen bonding .

- Applications : Antifungal and anticancer agents, with halogenated variants showing improved bioavailability .

Data Table: Structural and Functional Comparisons

Research Findings and Trends

- Electronic Effects : Sulfur in benzothiazole enhances electron delocalization compared to benzoxazole, influencing redox properties and binding affinity .

- Solubility : Ethyl acetate esters generally improve solubility in organic media, but bulky substituents (e.g., adamantyl) reduce aqueous solubility .

- Hydrogen Bonding : Acetamide and methoxy groups facilitate crystal packing via N–H⋯N and C–H⋯O interactions, critical for solid-state stability .

- Biological Activity : Halogenated imidazole derivatives () exhibit superior bioactivity due to halogen bonding, while benzothiazole-indole hybrids () leverage dual heterocyclic pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.